molecular formula C24H20ClN3O B3555441 2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

Cat. No.: B3555441
M. Wt: 401.9 g/mol
InChI Key: XREYKSZQWYUTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, its interaction with signaling pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole and a chlorophenyl group.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1,3-diphenylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-21-13-11-18(12-14-21)15-23(29)26-16-20-17-28(22-9-5-2-6-10-22)27-24(20)19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREYKSZQWYUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 2
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2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 3
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2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENYL)-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

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